molecular formula C25H30ClN5O2 B12368117 [(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

Cat. No.: B12368117
M. Wt: 468.0 g/mol
InChI Key: XPTWJBGBFGNEIM-GMUIIQOCSA-N
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Description

[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminopiperidine moiety, an ethylindole group, and a methoxy-methylbenzimidazole core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride involves multiple steps, including the formation of the aminopiperidine, ethylindole, and methoxy-methylbenzimidazole intermediates. The key steps include:

    Formation of Aminopiperidine: This involves the reaction of piperidine with an appropriate amine under controlled conditions.

    Synthesis of Ethylindole: This step requires the alkylation of indole with ethyl halides in the presence of a base.

    Preparation of Methoxy-Methylbenzimidazole: This involves the condensation of o-phenylenediamine with methoxyacetaldehyde followed by methylation.

The final step involves coupling these intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques like recrystallization, chromatography, and solvent extraction to achieve high purity.

    Quality Control: Implementing rigorous quality control measures, including HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopiperidine and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

    Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: The compound influences signaling pathways related to cell proliferation, apoptosis, and metabolism.

Properties

Molecular Formula

C25H30ClN5O2

Molecular Weight

468.0 g/mol

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

InChI

InChI=1S/C25H29N5O2.ClH/c1-4-30-20-10-6-5-8-16(20)13-21(30)24-27-19-12-17(14-22(32-3)23(19)28(24)2)25(31)29-11-7-9-18(26)15-29;/h5-6,8,10,12-14,18H,4,7,9,11,15,26H2,1-3H3;1H/t18-;/m1./s1

InChI Key

XPTWJBGBFGNEIM-GMUIIQOCSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl

Origin of Product

United States

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